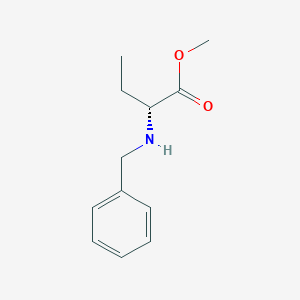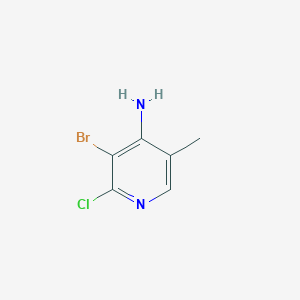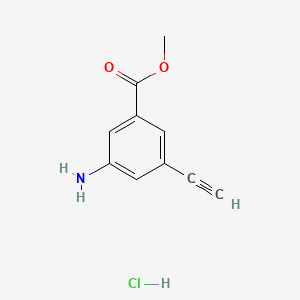
Methyl 3-amino-5-ethynylbenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-ethynylbenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, an ethynyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-ethynylbenzoate hydrochloride typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This is followed by a reduction step to convert the nitro group to an amino group, yielding methyl 3-aminobenzoate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems to enhance the efficiency of the Sonogashira coupling reaction .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-5-ethynylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield a ketone, while reduction of the amino group can produce a primary amine .
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-ethynylbenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-5-ethynylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-aminobenzoate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Ethyl 3-amino-5-ethynylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its solubility and reactivity.
Methyl 3-nitro-5-ethynylbenzoate: Contains a nitro group instead of an amino group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 3-amino-5-ethynylbenzoate hydrochloride is unique due to the presence of both an amino group and an ethynyl group on the benzoate ester.
Propiedades
Fórmula molecular |
C10H10ClNO2 |
|---|---|
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
methyl 3-amino-5-ethynylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H9NO2.ClH/c1-3-7-4-8(10(12)13-2)6-9(11)5-7;/h1,4-6H,11H2,2H3;1H |
Clave InChI |
PYJAMPGRIGBHGY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C#C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


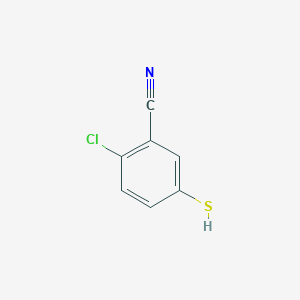


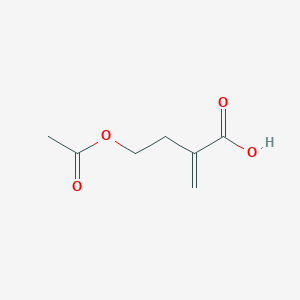
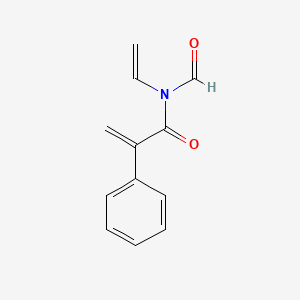
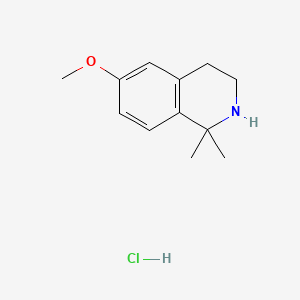
![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)

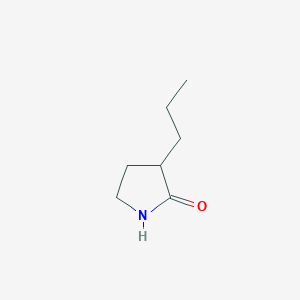
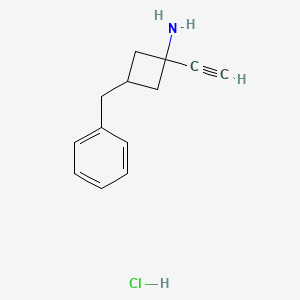

![3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
